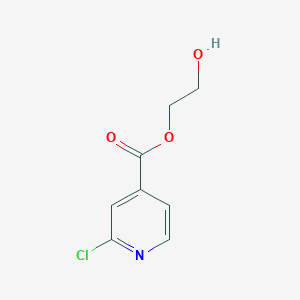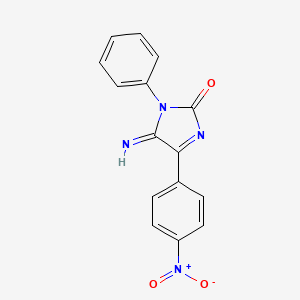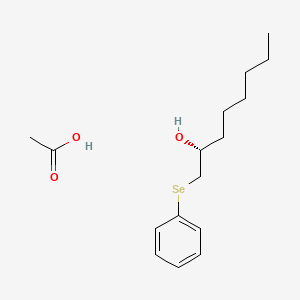![molecular formula C12H14F3NO B12546676 Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- CAS No. 669081-32-7](/img/structure/B12546676.png)
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is a fluorinated organic compound It is characterized by the presence of a trifluoroacetamide group attached to a chiral center, which is further connected to a phenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with a chiral amine, such as (1R)-2-methyl-1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its chiral center and fluorinated moiety.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated structure.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: Similar structure but with a methyl group instead of the phenylpropyl moiety.
Acetamide, 2,2,2-trifluoro-N-phenyl-: Contains a phenyl group directly attached to the nitrogen.
Acetamide, 2,2,2-trifluoro-N-(trifluoromethyl)-: Features an additional trifluoromethyl group.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is unique due to its chiral center and the presence of both a trifluoromethyl group and a phenylpropyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
669081-32-7 |
|---|---|
Fórmula molecular |
C12H14F3NO |
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)10(9-6-4-3-5-7-9)16-11(17)12(13,14)15/h3-8,10H,1-2H3,(H,16,17)/t10-/m1/s1 |
Clave InChI |
GMCUPAQHPWBZLK-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



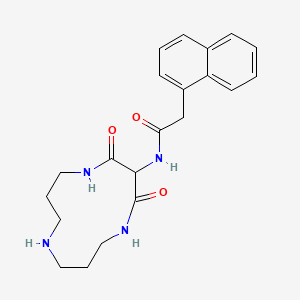
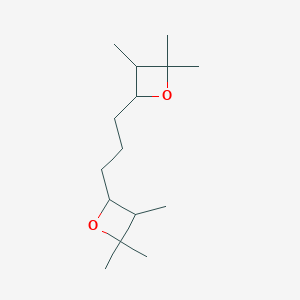
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

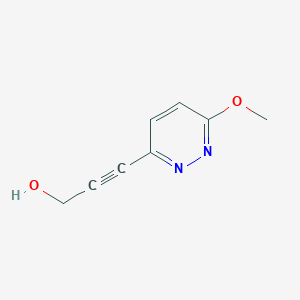
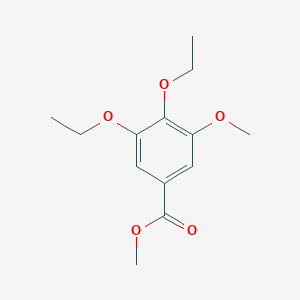
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

